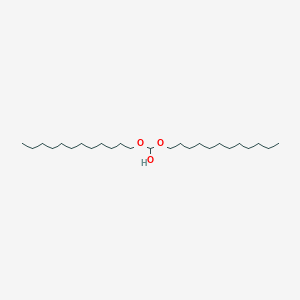
Bis(dodecyloxy)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(dodecyloxy)methanol is an organic compound characterized by the presence of two dodecyloxy groups attached to a central methanol moiety. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(dodecyloxy)methanol typically involves the reaction of dodecanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes dehydration to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Non-polar solvents like toluene or dichloromethane to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Reactant Feed: Continuous feeding of dodecanol and formaldehyde into the reactor.
Catalyst Addition: Continuous addition of the acid catalyst to maintain the reaction rate.
Product Separation: Use of distillation or extraction techniques to isolate the product from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions: Bis(dodecyloxy)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The dodecyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid.
Major Products:
Oxidation: Dodecyloxyformaldehyde or dodecyloxyacetic acid.
Substitution: Various dodecyloxy-substituted derivatives.
Esterification: Dodecyloxy esters.
Aplicaciones Científicas De Investigación
Bis(dodecyloxy)methanol finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of bis(dodecyloxy)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The dodecyloxy groups contribute to the compound’s hydrophobicity, influencing its interaction with lipid membranes and proteins. These interactions can modulate cellular processes and biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Hexadecane, 1,1-bis(dodecyloxy): Similar in structure but with different alkyl chain lengths.
Dodecyloxyformaldehyde: A derivative formed through the oxidation of bis(dodecyloxy)methanol.
Dodecyloxyacetic acid: Another oxidation product with distinct chemical properties.
Uniqueness: this compound is unique due to its dual dodecyloxy groups, which impart specific hydrophobic and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Propiedades
Número CAS |
186669-48-7 |
|---|---|
Fórmula molecular |
C25H52O3 |
Peso molecular |
400.7 g/mol |
Nombre IUPAC |
didodecoxymethanol |
InChI |
InChI=1S/C25H52O3/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(26)28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
Clave InChI |
LYOVOHNMEVLSRG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(O)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


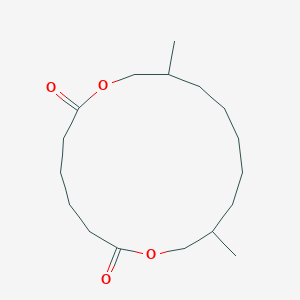

![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)
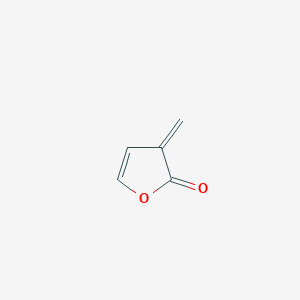
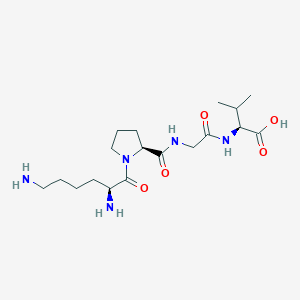

![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)
![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)
![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)

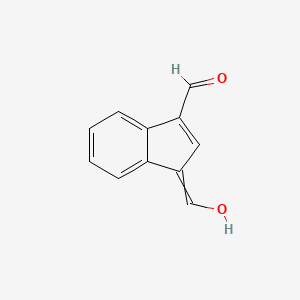
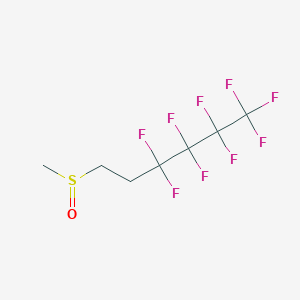
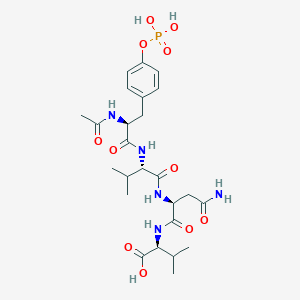
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol](/img/structure/B12568047.png)
